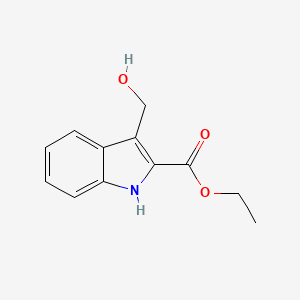

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCHYCJPHYDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621696 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666752-02-9 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate

The indole ring system is a privileged scaffold in drug discovery, forming the structural core of numerous natural products, hormones, and pharmaceutical agents.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. Functionalized indoles, such as this compound, are of particular interest to researchers and drug development professionals. This guide provides an in-depth analysis of this compound, starting from its foundational scaffold and delving into the specific properties conferred by its C3-hydroxymethyl substituent. While direct literature on this exact molecule is sparse, its chemical characteristics can be reliably extrapolated from its well-documented precursors, offering a robust framework for its synthesis and application.

Part 1: The Core Scaffold: Ethyl 1H-indole-2-carboxylate

Understanding the parent molecule, ethyl 1H-indole-2-carboxylate, is fundamental. This compound serves as the primary starting material for a multitude of more complex indole derivatives.[3] Its reactivity is dictated by the interplay between the electron-rich indole nucleus and the electron-withdrawing ester group at the C2 position.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for the parent scaffold are well-established, providing a baseline for comparison with its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | [4] |

| Appearance | Beige to white solid/powder | [5] |

| Melting Point | 122-125 °C | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 1.30 (t, 3H, -CH₃), 4.30 (q, 2H, -OCH₂-), 7.00-7.70 (m, 5H, Ar-H), ~11.8 (s, 1H, N-H) | [3][6] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~15.0 (-CH₃), ~46.7 (-OCH₂-), 103.0-138.0 (aromatic carbons), ~162.0 (C=O) | [3] |

Core Reactivity: A Tale of Two Functional Groups

The primary reactive sites of ethyl 1H-indole-2-carboxylate are the indole nitrogen (N1) and the electron-rich C3 position.

-

N-Alkylation: The indole N-H is acidic and can be deprotonated with a suitable base, such as potassium hydroxide (KOH), to form an indolyl anion. This nucleophile readily undergoes alkylation with various electrophiles like allyl bromide or benzyl bromide.[3] The choice of base and solvent is critical to prevent the competing hydrolysis of the ethyl ester. Using aqueous KOH in acetone provides a controlled system where either the N-alkylated ester or, with excess base and heat, the corresponding carboxylic acid can be obtained.[3]

-

Electrophilic Substitution at C3: The C3 position is the most nucleophilic carbon in the indole ring and is the primary site for electrophilic attack. A key reaction for the synthesis of our target molecule is the Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group at C3.

Part 2: The Functional Core: this compound

The introduction of a hydroxymethyl group at the C3 position fundamentally alters the molecule's properties, introducing a new reactive handle and significantly increasing its polarity and potential for hydrogen bonding.

Synthesis Pathway: A Two-Step Experimental Workflow

The most logical and efficient synthesis of this compound begins with the formylation of the parent ester, followed by the selective reduction of the resulting aldehyde.

Step 1: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate (The Precursor)

This key intermediate is prepared via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[7]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.

-

Indole Addition: Dissolve ethyl 1H-indole-2-carboxylate in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture carefully onto crushed ice. The intermediate iminium salt hydrolyzes to the aldehyde. Basify the aqueous solution with cold sodium hydroxide or sodium carbonate solution until the pH is ~8-9 to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to yield pure ethyl 3-formyl-1H-indole-2-carboxylate.[7]

Expected Properties of the Precursor:

-

Appearance: A solid, likely yellow or off-white.

-

Melting Point: Expected to be higher than the parent compound due to increased polarity and intermolecular interactions; literature reports a melting point of 186 °C.[7]

-

¹H NMR: Appearance of a singlet for the aldehyde proton (-CHO) downfield, typically around δ 10.0 ppm. The aromatic protons will also show shifts due to the new electron-withdrawing group.

-

¹³C NMR: Appearance of a resonance for the aldehyde carbonyl carbon around δ 185-190 ppm.[7]

Step 2: Synthesis of this compound (The Target)

The target compound is obtained by the selective reduction of the aldehyde group, for which sodium borohydride (NaBH₄) is an ideal reagent as it will not reduce the ethyl ester.

Experimental Protocol: Selective Aldehyde Reduction

-

Dissolution: Suspend the ethyl 3-formyl-1H-indole-2-carboxylate precursor in a suitable alcoholic solvent, such as ethanol or methanol, in an Erlenmeyer flask.

-

Reductant Addition: Cool the suspension in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The amount should be in slight molar excess (e.g., 1.1-1.5 equivalents).

-

Reaction: Continue stirring in the ice bath for 1-2 hours. Monitor the reaction progress by TLC, observing the disappearance of the aldehyde spot and the appearance of a new, more polar spot for the alcohol product.

-

Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow, careful addition of dilute acid (e.g., 1M HCl) or water until effervescence ceases.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization.

Predicted Chemical Properties and Reactivity

The presence of the C3-hydroxymethyl group imparts specific characteristics and opens new avenues for derivatization.

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Standard for purified organic compounds of this type. |

| Melting Point | Lower than the 3-formyl precursor but likely higher than the parent ester | The -CH₂OH group allows for strong hydrogen bonding, increasing the melting point relative to the parent. However, it is less polar than the -CHO group. |

| Solubility | Increased solubility in polar protic solvents (e.g., methanol, ethanol) compared to the parent ester. | The hydroxyl group can participate in hydrogen bonding with the solvent. |

| ¹H NMR | Appearance of a broad singlet for the hydroxyl proton (-OH) and a singlet or doublet for the benzylic protons (-CH₂OH) around δ 4.5-5.0 ppm. | These signals are characteristic of a primary alcohol adjacent to an aromatic system. |

| ¹³C NMR | Appearance of a signal for the benzylic carbon (-CH₂OH) around δ 55-65 ppm. | This is the typical range for a primary alcohol carbon. |

Key Reaction Pathways for Derivatization:

The hydroxymethyl group is a versatile functional handle for further modification, crucial for structure-activity relationship (SAR) studies in drug discovery.

-

Oxidation: Mild oxidation with reagents like manganese dioxide (MnO₂) can selectively re-form the 3-formyl derivative.

-

Halogenation: Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding 3-(halomethyl)indole, a highly reactive intermediate for nucleophilic substitution.

-

Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) provides access to a wide range of ethers.

Part 3: Applications in Drug Discovery and Materials Science

Indole derivatives are central to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[2][5][8] The title compound, this compound, serves as a valuable building block for creating libraries of novel compounds. The hydroxymethyl group can be used as a linker to attach the indole scaffold to other pharmacophores or to solid-phase supports for combinatorial synthesis. Its derivatives are potential candidates for screening as inhibitors of enzymes like kinases or as antagonists for various receptors.[5]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

Conclusion

This compound is a highly functionalized indole derivative with significant potential in synthetic and medicinal chemistry. While not extensively characterized in the public literature, its chemical properties and reactivity can be confidently predicted based on established organic chemistry principles and the known behavior of its precursors. The synthetic route via formylation and subsequent reduction is robust and provides a reliable method for its preparation. The presence of three distinct functional groups—the indole N-H, the C2-ester, and the C3-hydroxymethyl group—makes this molecule a versatile and valuable scaffold for the development of new chemical entities.

References

-

Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(10). Available at: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]

- European Directorate for the Quality of Medicines & HealthCare. (2023).

-

Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Available at: [Link]

- Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 461-475.

- Sigma-Aldrich. (2024). Safety Data Sheet for 1,1,2-Trimethyl-1H-benz[e]indole.

-

Youssif, B. G. M., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 935-955. Available at: [Link]

- Cayman Chemical. (2025).

- Magritek. (n.d.).

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2321. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum (CDCl₃, 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Discovery and Isolation of Indole-2-Carboxylate Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets. Derivatives of this core have shown significant promise as HIV-1 integrase inhibitors, dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and other therapeutic agents.[1][2][3] The strategic synthesis and rigorous purification of these molecules are paramount to advancing drug discovery programs.

This guide provides a comprehensive overview of the key synthetic strategies for accessing the indole-2-carboxylate core, detailed protocols for the isolation and purification of its derivatives, and the analytical methods required for their structural validation. The focus is on the causality behind experimental choices, offering field-proven insights for researchers in the field.

Part 1: Synthetic Strategies for the Indole-2-Carboxylate Core

The approach to synthesizing indole-2-carboxylate derivatives can be broadly categorized into two strategies: building the indole ring system with the carboxylate group already envisioned (ring synthesis) or modifying a pre-existing indole-2-carboxylate scaffold (post-functionalization).

Core Ring Synthesis: The Reissert Indole Synthesis

One of the most direct and classical methods for preparing indole-2-carboxylic acids is the Reissert synthesis. This pathway is particularly effective for industrial-scale production due to the availability and low cost of the starting materials.[4]

Causality and Mechanistic Insight: The reaction begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate. The strong base (e.g., sodium ethoxide) deprotonates the methyl group of the o-nitrotoluene, generating a carbanion that attacks the electrophilic carbonyl of the oxalate ester. The subsequent intramolecular reductive cyclization of the resulting nitro-phenylpyruvic ester derivative is the key step. Reductants like hydrazine hydrate with a ferrous hydroxide catalyst or catalytic hydrogenation are commonly employed to reduce the nitro group to an amine, which then spontaneously cyclizes onto the adjacent ketone to form the indole ring.[4]

Caption: Reissert synthesis pathway for indole-2-carboxylic acid.

Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid [4]

-

Condensation: In a suitable reactor, add 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate to an 18% solution of sodium ethoxide in ethanol.

-

Allow the reaction to proceed for approximately 16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the ethanol solvent by atmospheric distillation to obtain the crude intermediate, 3-(2-nitrophenyl)-2-oxopropanoic sodium salt.

-

Reductive Cyclization: Add the crude intermediate to a 30% alkaline solution. Introduce 0.05 moles of ferrous hydroxide as a catalyst.

-

Heat the mixture to 80-90 °C and add 3 moles of an 80% hydrazine hydrate aqueous solution. Maintain the temperature for 3 hours to accelerate the reaction.

-

Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, acidify the reaction mixture with a 30% hydrochloric acid solution to precipitate the crude product.

-

Collect the crude product and redissolve it in deionized water, adjusting the pH to 7-8 with a 30% sodium hydroxide solution.

-

Decolorize the solution with activated carbon and filter.

-

Precipitation: Adjust the filtrate pH to 1-2 with hydrochloric acid to precipitate the final product.

-

Filter the solid, wash with water, and dry to obtain pure indole-2-carboxylic acid.

Post-Functionalization of the Indole-2-Carboxylate Scaffold

For generating diverse libraries of compounds, starting with a commercially available scaffold like ethyl indole-2-carboxylate and performing subsequent modifications is a highly efficient strategy.

1.2.1. N-Alkylation

The indole nitrogen is acidic and can be deprotonated with a moderately strong base, allowing for subsequent alkylation.[5]

Causality and Experimental Choice: The choice of base and solvent is critical. A base like potassium hydroxide (KOH) in a polar aprotic solvent such as acetone is sufficient to generate the indole anion for reaction with electrophilic alkylating agents (e.g., allyl bromide, benzyl bromide).[5] Using alkoxide bases like sodium ethoxide in ethanol can lead to competing transesterification reactions, reducing the yield of the desired N-alkylated product.[5]

Caption: General workflow for N-alkylation of ethyl indole-2-carboxylate.

Experimental Protocol: N-Benzylation of Ethyl Indole-2-carboxylate [5]

-

Setup: Dissolve ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL) in a round-bottom flask.

-

Base Addition: Add aqueous potassium hydroxide (3.0 mmol) to the solution and stir at 20 °C for 30 minutes. The formation of the indole anion is observed.

-

Alkylation: Add benzyl bromide (1.1 mmol) to the mixture.

-

Reaction: Continue stirring for 2 hours, monitoring the reaction by TLC.

-

Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the organic layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

1.2.2. Friedel-Crafts Acylation

Acylation of the indole ring can introduce further complexity but presents challenges in regioselectivity.

Causality and Field Insights: Friedel-Crafts acylation on indole-2-carboxylates can yield a mixture of 3-, 5-, and 7-acyl derivatives.[6] The outcome is highly dependent on the Lewis acid catalyst, solvent, and the reactivity of the acylating agent. For instance, using a strong Lewis acid like AlCl₃ tends to give mixtures, whereas a milder one like FeCl₃ can favor acylation exclusively at the C3 position.[6] Highly reactive agents like chloroacetyl chloride often lead to acylation on the benzene portion of the indole (C5 and C7 positions).[6] This demonstrates the necessity of careful optimization for achieving desired regioselectivity.

Part 2: Isolation and Purification Workflows

A robust and systematic purification strategy is essential to ensure the integrity of research findings. The process must be self-validating, with each step designed to remove specific impurities.

Caption: A self-validating workflow for isolating indole derivatives.

Initial Work-up and Extraction

The goal of the initial work-up is to neutralize reagents and separate the product from the bulk of the reaction medium.

-

Quenching: Reactions are often quenched to stop the reaction and neutralize acidic or basic catalysts. For instance, in esterification reactions using a strong acid catalyst, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.[1]

-

Liquid-Liquid Extraction (LLE): This technique separates the target compound based on its differential solubility in two immiscible liquids. Ethyl acetate is a common choice for extracting moderately polar indole derivatives from an aqueous phase.[1] Multiple extractions (e.g., 3 x 30 mL) are performed to maximize recovery.[1]

-

Drying and Concentration: The combined organic phases are dried over an anhydrous salt like sodium sulfate to remove residual water, filtered, and concentrated under reduced pressure.[1]

Chromatographic Purification

Column chromatography is the primary method for separating the target compound from side products and unreacted starting materials.[1]

Table 1: Typical Column Chromatography Parameters

| Parameter | Specification | Rationale & Causality |

| Stationary Phase | Silica Gel (300–400 mesh) | The high surface area of fine mesh silica provides better separation efficiency for closely related compounds.[1] |

| Mobile Phase | Ethyl Acetate / Petroleum Ether (or Hexane) | A non-polar solvent (petroleum ether) and a more polar solvent (ethyl acetate) are used. The ratio is optimized (e.g., 1:5 v/v) to achieve good separation (Rf values between 0.2-0.4).[1] |

| Monitoring | Thin Layer Chromatography (TLC) | TLC is used to track the progress of the reaction and to identify fractions containing the pure product during chromatography.[1] |

Final Purification and Purity Assessment

-

Recrystallization: For solid compounds, recrystallization from a suitable solvent system is an excellent final step to achieve high purity and obtain a crystalline product. The process of dissolving the crude solid in a hot solvent and allowing it to cool slowly purges impurities that remain in the mother liquor.

-

HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for assessing the final purity of the compound. A purity of >96% is often required for biological screening.[1] A typical system uses a C18 reverse-phase column with a mobile phase like methanol/water.[1]

Part 3: Structural Characterization and Validation

Unambiguous characterization is required to confirm the identity and structure of the synthesized compound.

Spectroscopic Analysis

Table 2: Key Spectroscopic Data for Indole-2-Carboxylate Derivatives

| Technique | Key Feature | Expected Data & Interpretation |

| ¹H NMR | Indole N-H | A broad singlet typically > 11 ppm (in DMSO-d₆). Disappears upon N-alkylation.[5][7] |

| Aromatic Protons | Multiplets in the range of 7.00–7.70 ppm.[5] | |

| Ester Group (Ethyl) | A triplet around 1.3 ppm (-CH₃) and a quartet around 4.3 ppm (-OCH₂-).[5] | |

| ¹³C NMR | Carbonyl Carbon | A signal around 162.0 ppm for the ester carbonyl.[5] |

| Indole Carbons | Signals typically between 103.0 and 138.0 ppm.[5] | |

| HRMS | Molecular Ion Peak | Provides the exact mass of the molecule, confirming the elemental composition.[1] |

Expert Insight: In ¹H NMR, the disappearance of the N-H proton signal is the most direct evidence of successful N-alkylation or N-acylation.[5] Similarly, the appearance of new signals corresponding to the introduced alkyl or acyl group provides confirmatory evidence. For example, a new singlet around 5.87 ppm is characteristic of the N-CH₂ protons in an N-benzylated derivative.[5]

Physical Properties

-

Melting Point (mp): For solid compounds, a sharp melting point range is a strong indicator of high purity.[1]

By integrating these synthetic, isolation, and characterization methodologies, researchers can confidently and efficiently produce high-quality indole-2-carboxylate derivatives for advancing drug discovery and development efforts.

References

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]

- Kong, J., et al. (2011). Synthetic method of indole-2-carboxylic acid. Google Patents (CN102020600A).

-

Bourguignon, J., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles. Available from: [Link]

-

Chen, M. L., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Indole-2-carboxylic Acid. Available from: [Link]

-

Wang, X., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Organic Preparations and Procedures International. Available from: [Link]

-

The Good Scents Company. (n.d.). indole-2-carboxylic acid. Available from: [Link]

-

Chen, X., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, L., et al. (2012). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Chinese Journal of Chemistry. Available from: [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

-

Human Metabolome Database. (2006). 2-Indolecarboxylic acid (HMDB0002285). Available from: [Link]

- Google Patents. (1992). Process of preparing purified aqueous indole solution (US5085991A).

-

Buchwald, S. L., et al. (2000). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. Available from: [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Synthesis of Ethyl 3-(Hydroxymethyl)-1H-indole-2-carboxylate Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in numerous biologically active molecules. This protocol outlines a reliable and efficient three-step synthetic route, commencing with the readily available 1H-indole-2-carboxylic acid. The methodology is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold in drug discovery, forming the core of many natural products and synthetic pharmaceuticals. Functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The introduction of a hydroxymethyl group at the C3-position and an ethyl carboxylate at the C2-position yields a versatile intermediate, this compound. This molecule can serve as a building block for the synthesis of more complex indole derivatives through further modification of the hydroxyl and ester functionalities.

The synthetic strategy detailed herein is predicated on a logical sequence of well-established and high-yielding chemical transformations. The causality behind this multi-step approach lies in the strategic manipulation of the reactivity of the indole ring. We begin with the esterification of 1H-indole-2-carboxylic acid to protect the carboxylic acid and introduce the desired ethyl ester group. Subsequently, the electron-rich C3-position of the indole is selectively formylated via an electrophilic aromatic substitution, the Vilsmeier-Haack reaction. Finally, the resulting aldehyde is chemoselectively reduced to the corresponding primary alcohol, yielding the target compound. This stepwise approach ensures high regioselectivity and minimizes the formation of undesired byproducts.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a three-stage process, each with a distinct and well-defined objective.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Materials and Instrumentation:

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR), and chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Stage 1: Synthesis of Ethyl 1H-indole-2-carboxylate

This initial step involves the esterification of commercially available 1H-indole-2-carboxylic acid. The use of thionyl chloride (SOCl₂) first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ethyl ester.[1][2][3]

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indole-2-carboxylic acid (1.0 eq).

-

Under a fume hood, carefully add thionyl chloride (SOCl₂) (5-10 eq) to the flask at 0 °C (ice bath).

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To the resulting residue, cautiously add absolute ethanol (10-15 mL per gram of starting material) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

The product, ethyl 1H-indole-2-carboxylate, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Stage 2: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds, such as indoles.[4] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.

Step-by-Step Protocol:

-

In a three-necked round-bottom flask fitted with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4-5 eq).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1-1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the indole ester dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of an aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

The product, ethyl 3-formyl-1H-indole-2-carboxylate, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Stage 3: Synthesis of this compound

The final step is the chemoselective reduction of the aldehyde at the C3-position to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters.[5][6][7][8]

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) in ethanol or a mixture of ethanol and tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Summary

The following table summarizes the expected outcomes for the synthesis of this compound.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 85-95 |

| 2 | Ethyl 3-formyl-1H-indole-2-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 80-90 |

| 3 | This compound | C₁₂H₁₃NO₃ | 219.24 | 75-85 |

Workflow Visualization

The experimental workflow can be represented as a sequence of distinct laboratory operations.

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

-

Organic Syntheses Procedure: indole-3-aldehyde. (n.d.). Organic Syntheses. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

Chuit, C., & R. R. R. (1993). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 71(5), 657-664. [Link]

- Terent'ev, A. P., Preobrazhenskaya, M. N., Bobrov, A. S., & Sorokina, G. M. (1969). 1H-indole-2-carboxylic acid. Zhurnal Organicheskoi Khimii, 5, 1954.

-

Vilsmeier–Haack reaction of indole. (2021). YouTube. [Link]

- Method for producing indole-3-carbinol. (n.d.).

-

Chemoselective reductions with sodium borohydride. (2021). ResearchGate. [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2001). ResearchGate. [Link]

Sources

- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Application of Ethyl 3-(Hydroxymethyl)-1H-indole-2-carboxylate in the Synthesis of Kinase Inhibitors: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Within the realm of oncology and inflammatory diseases, protein kinases have emerged as critical therapeutic targets. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[2] Consequently, the development of small molecule kinase inhibitors has revolutionized modern medicine. The indole framework is a recurring motif in a multitude of clinically approved and investigational kinase inhibitors, prized for its structural rigidity, synthetic tractability, and capacity for diverse functionalization.[2][3] This application note focuses on a key building block, ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate , and its strategic utilization in the synthesis of potent and selective kinase inhibitors.

The C3 position of the indole ring is particularly amenable to substitution, allowing for the introduction of various pharmacophoric elements that can interact with key residues in the ATP-binding pocket of kinases. The 3-(hydroxymethyl) group of the title compound serves as a versatile synthetic handle, enabling a range of chemical transformations to build complex molecular architectures tailored for specific kinase targets. This guide will provide a detailed exploration of the synthesis of this key intermediate and its subsequent elaboration into kinase inhibitor scaffolds, supported by detailed protocols and scientific rationale.

The Versatility of this compound: A Synthetic Gateway

The strategic importance of this compound lies in the reactivity of its hydroxymethyl group. This functional group can be readily transformed into a variety of other moieties, including aldehydes, ethers, esters, and, most importantly for many kinase inhibitors, aminomethyl groups. This versatility allows for the systematic exploration of the chemical space around the C3 position, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Below is a conceptual workflow illustrating the central role of this compound in the synthesis of diverse kinase inhibitor precursors.

Caption: Synthetic pathways from ethyl 1H-indole-2-carboxylate.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: this compound

The most common and efficient route to this compound involves a two-step process starting from the commercially available ethyl 1H-indole-2-carboxylate: Vilsmeier-Haack formylation followed by reduction of the resulting aldehyde.

Protocol 1.1: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate [4]

This reaction introduces a formyl group at the electron-rich C3 position of the indole nucleus.

-

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0 °C in an ice-salt bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve ethyl 1H-indole-2-carboxylate in DMF and add it dropwise to the Vilsmeier reagent, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

Stir the mixture vigorously until the product precipitates.

-

Filter the solid, wash with cold water, and dry to afford ethyl 3-formyl-1H-indole-2-carboxylate. The crude product can be purified by recrystallization from ethanol.

-

Protocol 1.2: Reduction of Ethyl 3-formyl-1H-indole-2-carboxylate

The reduction of the formyl group to a hydroxymethyl group is a critical step. Sodium borohydride is a mild and effective reducing agent for this transformation.

-

Materials:

-

Ethyl 3-formyl-1H-indole-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Distilled water

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve ethyl 3-formyl-1H-indole-2-carboxylate in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution. Be cautious of initial effervescence.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of distilled water.

-

Concentrate the mixture under reduced pressure to remove the alcohol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound. The product can be further purified by column chromatography on silica gel.

-

Part 2: Elaboration into Kinase Inhibitor Scaffolds

The 3-(hydroxymethyl) group is a versatile handle for introducing functionalities that can interact with the kinase hinge region or other key binding pockets. A common strategy is its conversion to a 3-(aminomethyl) group.

Protocol 2.1: Synthesis of 3-(Aminomethyl)indole Derivatives via the Mannich Reaction [5]

The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds, such as the one at the C3 position of indoles. While the direct Mannich reaction on this compound is not typical, this intermediate can be readily converted to substrates suitable for this reaction or analogous aminomethylation procedures. A more direct approach involves the conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with an amine.

A More Direct Approach: Two-Step Aminomethylation

Step A: Conversion of the Hydroxyl Group to a Leaving Group (e.g., Mesylate or Tosylate)

-

Materials:

-

This compound

-

Triethylamine (Et₃N) or Pyridine

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve this compound and triethylamine in dry DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate. This intermediate is often used in the next step without further purification.

-

Step B: Nucleophilic Substitution with an Amine

-

Materials:

-

Crude mesylated or tosylated intermediate from Step A

-

Desired primary or secondary amine (e.g., piperidine, morpholine, or a more complex amine side chain)

-

Acetonitrile or DMF

-

Potassium carbonate (K₂CO₃) or another suitable base

-

-

Procedure:

-

Dissolve the crude intermediate in acetonitrile or DMF.

-

Add the desired amine and potassium carbonate.

-

Heat the reaction mixture to 50-80 °C and stir for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired ethyl 3-(aminomethyl)-1H-indole-2-carboxylate derivative.

-

Structure-Activity Relationship (SAR) Insights

The C3-substituent of indole-based kinase inhibitors plays a crucial role in determining their potency and selectivity. The aminomethyl group, often introduced via the synthetic routes described above, can engage in key interactions within the ATP-binding site.

| Kinase Target | C3-Substituent Moiety | Rationale for Activity |

| GSK-3β | Small, basic amines | The nitrogen atom can form a crucial hydrogen bond with the hinge region of the kinase.[6][7] |

| VEGFR/PDGFR | Substituted anilines or heterocycles | These groups can occupy a hydrophobic pocket adjacent to the ATP-binding site, enhancing potency and selectivity. |

| CDK2 | Varies, often incorporates a hydrogen bond acceptor | The substituent can interact with the ribose-binding pocket. |

The ethyl ester at the C2 position can also be a site for further modification. Hydrolysis to the corresponding carboxylic acid followed by amide coupling is a common strategy to introduce additional diversity and interaction points.[2]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic importance stems from the ease of its preparation and the multifaceted reactivity of the 3-(hydroxymethyl) group, which serves as a linchpin for the introduction of diverse pharmacophoric elements. The protocols and synthetic strategies outlined in this application note provide a robust framework for researchers and drug development professionals to leverage this key intermediate in the design and synthesis of novel and potent kinase inhibitors. The ability to systematically modify the C3-substituent allows for a detailed exploration of the SAR, ultimately leading to the identification of drug candidates with improved efficacy and selectivity profiles.

References

-

Brandes, J.L., Kudrow, D., Cady, R., Tiseo, P.J., Sun, W., & Sikes, C.R. (2005). Eletriptan in the early treatment of acute migraine: Influence of pain intensity and time of dosing. Cephalalgia, 25(10), 735–742. Available at: [Link]

-

Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available at: [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5567. Available at: [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2022). Synthesis and Biological Evaluation of Indole-2-carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. Available at: [Link]

-

Gaber, H. M., Ghorab, M. M., & Al-Said, M. S. (2011). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, pyridazino[4,5-b]indoles and their mannich bases. Acta poloniae pharmaceutica, 68(3), 343–355. Available at: [Link]

-

Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Available at: [Link]

-

Wang, F., Fang, Y., & Wu, X. (2006). The three-substituted indolinone cyclin-dependent kinase 2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydroindol-2-one (SU9516) kills human leukemia cells via down-regulation of Mcl-1 through a transcriptional mechanism. Molecular pharmacology, 70(2), 645–655. Available at: [Link]

-

Yousif, M. N., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: A Framework for Characterizing the Bioactivity of Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate

Introduction: The Indole Scaffold and the Quest for Novel Therapeutics

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of indole have been successfully developed into anti-inflammatory, anti-cancer, and antiviral agents, making novel indole-based molecules prime candidates for drug discovery pipelines.[2][3][4][5] Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is one such molecule, possessing a classic indole core functionalized with groups that may facilitate interactions with various biological targets.

This guide provides a comprehensive, tiered framework for the initial biological characterization of this compound (referred to herein as "the compound"). As its specific mechanism of action is yet to be elucidated, a systematic screening approach is essential. We will move from foundational cytotoxicity assessments to more targeted assays designed to probe potential anti-cancer and anti-inflammatory activities. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Tier 1: Foundational Analysis - Cytotoxicity and Cell Viability

Before investigating any specific biological mechanism, it is imperative to determine the compound's intrinsic effect on cell viability and proliferation.[6] This foundational data informs the appropriate concentration range for all subsequent, more specific assays, ensuring that observed effects are not simply artifacts of broad-spectrum toxicity. We recommend the XTT assay due to its simplicity and the production of a water-soluble formazan product, which eliminates the need for a separate solubilization step required by older methods like the MTT assay.[7][8]

Scientific Rationale

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability.[7] Mitochondrial dehydrogenases in metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble, orange-colored formazan product.[7][9] The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable cells.[7] Because the negatively charged XTT salt does not readily penetrate cell membranes, an intermediate electron acceptor is typically used to facilitate the reduction.[10]

Caption: Tier 1 workflow for determining compound cytotoxicity.

Protocol 1: XTT Cell Viability Assay

Materials:

-

Selected human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, THP-1 or RAW 264.7 for immunological studies).

-

Complete cell culture medium.

-

96-well flat-bottom cell culture plates.

-

This compound ("the compound").

-

Vehicle (e.g., DMSO, sterile-filtered).

-

XTT labeling reagent and electron-coupling reagent (available as a kit).

-

Positive control (e.g., Doxorubicin for cancer lines).

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Plating density should be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

-

Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium from a high-concentration stock (e.g., 10 mM in DMSO). Also prepare 2X solutions for the vehicle control and a positive control.

-

Cell Treatment: Remove the plating medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Assay Incubation: Add 50 µL of the XTT reaction solution to each well and incubate for 2-4 hours at 37°C. The incubation time should be optimized; color development should be sufficient for detection but should not saturate the reader.

-

Data Acquisition: Gently shake the plate to evenly distribute the color and measure the absorbance at 450-490 nm with a reference wavelength of ~650 nm.

-

Data Analysis:

-

Subtract the reference wavelength absorbance from the test wavelength absorbance.

-

Normalize the data to the controls: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

-

Plot % Viability against log[compound concentration] and use non-linear regression to calculate the IC₅₀ (50% inhibitory concentration) or CC₅₀ (50% cytotoxic concentration).

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound IC₅₀ (µM) after 48h | Positive Control (Doxorubicin) IC₅₀ (µM) |

| HeLa | [Calculated Value] | [Calculated Value] |

| A549 | [Calculated Value] | [Calculated Value] |

| RAW 264.7 | [Calculated Value] | [Calculated Value] |

Tier 2: Probing for Specific Bioactivity

Based on the foundational cytotoxicity data and the known activities of indole derivatives, we propose a parallel investigation into two high-potential areas: anti-cancer and anti-inflammatory effects. The concentrations used in these assays should be at or below the calculated IC₅₀ values to ensure the observed effects are specific and not due to overt cytotoxicity.

A. Anti-Cancer Activity Screening

The indole scaffold is a frequent component of drugs that target cell division and survival pathways.[2][11] We will explore two common anti-cancer mechanisms: induction of apoptosis and disruption of microtubule dynamics.

Induction of Apoptosis: Caspase-3/7 Activity

Scientific Rationale: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[12] Initiator caspases (e.g., caspase-8, caspase-9) activate effector caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.[13] Measuring the activity of effector caspases is a reliable method to quantify the induction of apoptosis.[12][14]

Caption: Inhibition of IκBα degradation prevents NF-κB nuclear translocation.

Protocol 4: NF-κB Nuclear Translocation Assay (High-Content Imaging)

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or a reporter cell line (e.g., H293-NF-κB-RE-luc2P). [15]* Black-walled, optically clear-bottom 96- or 384-well plates.

-

Stimulant: TNF-α or Lipopolysaccharide (LPS).

-

Positive control: An IKK inhibitor (e.g., BAY 11-7082) or a proteasome inhibitor (e.g., MG-132).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Primary antibody against NF-κB p65 subunit.

-

Fluorescently-labeled secondary antibody.

-

Nuclear counterstain (e.g., Hoechst 33342 or DAPI).

-

High-content imaging system and analysis software.

Procedure:

-

Cell Seeding: Seed cells in imaging plates and allow them to adhere overnight.

-

Pre-treatment: Treat cells with the compound or controls for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus is applied.

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to all wells except the "unstimulated" control. Incubate for 30-60 minutes, the typical peak time for p65 translocation.

-

Fix and Permeabilize: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

-

Nuclear Staining: Incubate with Hoechst or DAPI solution to stain the cell nuclei.

-

Imaging: Acquire images on a high-content imaging system, capturing both the nuclear and the NF-κB channels.

-

Image Analysis: Use automated image analysis software to:

-

Identify nuclei based on the Hoechst/DAPI signal.

-

Define the cytoplasm as a ring-like region around each nucleus.

-

Quantify the fluorescence intensity of the NF-κB signal in both the nuclear and cytoplasmic compartments for hundreds of cells per well.

-

Calculate a Nuclear-to-Cytoplasmic intensity ratio. An increase in this ratio signifies translocation.

-

-

Data Analysis: Determine the % inhibition of translocation caused by the compound relative to the stimulated vehicle control. Calculate an IC₅₀ value for this effect.

Conclusion and Forward Path

This application note details a structured, multi-tiered approach to characterize the biological activity of this compound. By systematically progressing from broad cytotoxicity screening to targeted, mechanism-based assays, researchers can efficiently build a comprehensive profile of the compound's effects. Positive "hits" in any of the Tier 2 assays should be validated through secondary assays (e.g., Western blotting for cleaved PARP to confirm apoptosis, or measuring pro-inflammatory cytokine secretion via ELISA to confirm anti-inflammatory activity). This robust, evidence-based framework provides a clear path from an uncharacterized molecule to a promising lead candidate in the drug discovery process.

References

-

Wang, G., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Molecules, 19(7), 10149-10162. Retrieved from [Link]

-

Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 562-569. Retrieved from [Link]

- Jakše, R., et al. (2004). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Monatshefte für Chemie / Chemical Monthly, 135(4), 413-424.

-

An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Development and High Content Screening. Retrieved from [Link]

-

Schoenmakers, E., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 131-136. Retrieved from [Link]

-

Ivanova, T., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

Al-Lamri, M. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5437. Retrieved from [Link]

- Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology.

-

Al-Warhi, T., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Retrieved from [Link]

-

An, F., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 16295. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

-

Butcher, R. J., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(6), x170851. Retrieved from [Link]

-

Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

-

Viswanatha, V. P., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(2), 97-107. Retrieved from [Link]

-

Al-Ostath, O. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Raudone, L., et al. (2021). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Antioxidants, 10(4), 541. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3737. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (175), e61826. Preview available at [Link]

-

Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721-17733. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]

-

BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

-

de Souza, N. B., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(4), 843-855. Retrieved from [Link]

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. biocompare.com [biocompare.com]

- 15. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

common side reactions in the synthesis of indole-2-carboxylates and their avoidance

Welcome to the technical support center for the synthesis of indole-2-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Indole-2-carboxylates are crucial building blocks in medicinal chemistry, but their synthesis is often accompanied by challenging side reactions that can impact yield, purity, and scalability.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes. We will explore the causality behind these side reactions and provide validated protocols for their avoidance.

Troubleshooting FAQs: Common Side Reactions & Their Avoidance

Question 1: My Fischer indole synthesis of an ethyl indole-2-carboxylate from a phenylhydrazine and ethyl pyruvate is giving me a mixture of regioisomers. How can I control the cyclization?

Answer: This is a classic regioselectivity challenge in the Fischer indole synthesis, especially when using a meta-substituted phenylhydrazine. The acid-catalyzed cyclization step, which follows a[1][1]-sigmatropic rearrangement, can proceed in two different directions, leading to, for example, a 4-substituted versus a 6-substituted indole.[2]

Causality: The direction of cyclization is governed by the electronic properties of the substituent on the aromatic ring.

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups strongly favor cyclization at the para position relative to the group, leading predominantly to the 6-substituted indole.[2] The EDG stabilizes the developing positive charge during the electrophilic aromatic substitution-like ring closure.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) offer poor regiocontrol and often yield a mixture of both 4- and 6-substituted isomers, as neither cyclization pathway is electronically favored over the other.[2]

Avoidance & Troubleshooting Strategy:

-

Catalyst Selection: The choice and strength of the acid catalyst can influence the regiochemical outcome. While strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are common, they can be aggressive.[2][3] Consider using milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can sometimes offer better selectivity at lower temperatures.[3][4]

-

Temperature Control: High temperatures can reduce selectivity. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. This can be determined by running small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) and analyzing the product ratio by HPLC or ¹H NMR.

-

Strategic Synthesis Design: If you require a specific isomer that is the minor product of a Fischer cyclization, it is often more efficient to redesign the synthesis. Consider starting with an ortho- or para-substituted aniline to prepare your hydrazine, which will force the desired regiochemical outcome.

Workflow: Regioselectivity in Fischer Indole Synthesis

Caption: Fischer indole synthesis pathway highlighting the critical cyclization step where regioselectivity is determined.

Question 2: I am trying to synthesize an indole-2-carboxylic acid, but I'm seeing significant decarboxylation, resulting in the parent indole as a major byproduct. What's causing this and how can I stop it?

Answer: Unwanted decarboxylation is a frequent issue, particularly when the C2 substituent is a free carboxylic acid. The indole-2-carboxylic acid structure is prone to losing CO₂ under harsh thermal or acidic conditions.

Causality: The electron-rich nature of the indole ring stabilizes the protonated intermediate at the C3 position. This facilitates the elimination of carbon dioxide. The reaction is often autocatalytic if acidic impurities are present and is accelerated by high temperatures and strong acids used during synthesis or workup.

Avoidance & Troubleshooting Strategy:

-

Keep the Ester: Whenever possible, carry the C2 substituent as an ester (e.g., methyl or ethyl ester) throughout your synthetic sequence. Esters are significantly more stable to decarboxylation. Hydrolyze the ester to the carboxylic acid in the final step using mild conditions if the acid is the target molecule.

-

Optimized Decarboxylation (When Desired): If you are intentionally trying to decarboxylate an indole-2-carboxylic acid to get to the parent indole, traditional methods using boiling quinoline can be harsh and difficult to purify.[5] A more reliable and cleaner method involves using a copper catalyst in a high-boiling aprotic solvent.[5]

Protocol: Mild Copper-Catalyzed Decarboxylation

This protocol is for intentional decarboxylation but illustrates the conditions to avoid if you want to prevent it.

-

Salt Formation: Suspend the indole-2-carboxylic acid in water and add one equivalent of aqueous copper(II) sulfate solution. Stir to form the copper salt precipitate.

-

Isolation: Filter the copper salt and wash thoroughly with water, then ethanol, and dry under vacuum.

-

Decarboxylation: Suspend the dried copper salt in dimethylacetamide (DMA) or another high-boiling polar aprotic solvent.

-

Heating: Heat the mixture under reflux until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Insight: The success of this method highlights that avoiding transition metal impurities and using neutral, aprotic conditions is key to preventing accidental decarboxylation.[5]

Question 3: During my workup or a subsequent reaction step, the ester of my indole-2-carboxylate is being hydrolyzed back to the carboxylic acid. How do I protect it?

Answer: Ester hydrolysis is a common side reaction when exposing the indole-2-carboxylate to either strongly acidic or basic aqueous conditions, particularly with heating.

Causality: This is a standard ester hydrolysis mechanism. Under basic conditions (e.g., NaOH, KOH), hydroxide acts as a nucleophile, attacking the ester carbonyl. Under acidic conditions (e.g., HCl, H₂SO₄), the carbonyl oxygen is protonated, activating it for nucleophilic attack by water.

Avoidance & Troubleshooting Strategy:

-

Neutral Workup: During reaction workups, use milder reagents. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acid instead of stronger bases like NaOH.[6] Wash with brine to remove water-soluble impurities. Ensure all aqueous layers are back-extracted to recover the maximum amount of product.

-

Aprotic Conditions: For subsequent reactions, use aprotic solvents (e.g., THF, DCM, DMF) and non-aqueous reagents whenever the protocol allows.

-

Mild Hydrolysis Conditions: If you need to convert the ester to the acid, avoid harsh conditions. Lithium hydroxide (LiOH) in a mixture of THF or dimethoxyethane (DME) and water at room temperature is a standard, mild procedure that minimizes side reactions like decarboxylation.[6]

-

Sterically Hindered Esters: If hydrolysis remains a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester. These are generally more stable to base-catalyzed hydrolysis and require specific acidic conditions (e.g., TFA in DCM) for cleavage, offering an orthogonal protection strategy.[6]